molecular formula C19H29N3O2 B5266848 (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol

(3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol

Cat. No.: B5266848
M. Wt: 331.5 g/mol
InChI Key: XULKWAKBKKRHOX-ROUUACIJSA-N
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Description

(3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol is not fully understood. However, it is believed that this compound acts as an agonist for certain receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors that it targets. Some of the potential effects of this compound include analgesia, sedation, and anxiolysis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol in lab experiments is its potential to target specific receptors in the body. This can lead to more precise and accurate results in experiments. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain.

Future Directions

There are several future directions for the research and development of (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol. One potential direction is the development of new drugs based on this compound that can target specific receptors in the body. Another direction is the investigation of the biochemical and physiological effects of this compound in different animal models. Additionally, researchers can explore the potential applications of this compound in fields such as neuroscience and pain management.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its complex synthesis method, specific receptor targeting, and diverse biochemical and physiological effects make it a promising compound for the development of new drugs and the investigation of various biological processes. Further research and development in this area can lead to new discoveries and advancements in the field of scientific research.

Synthesis Methods

The synthesis of (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction between (S)-tert-leucine and (S)-3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-methylpiperazine and 4-phenylbutyryl chloride to yield the final product.

Scientific Research Applications

(3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery. Researchers have identified this compound as a potential lead compound for the development of new drugs that can target specific receptors in the body.

Properties

IUPAC Name

1-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-20-10-12-21(13-11-20)17-14-22(15-18(17)23)19(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17-18,23H,5,8-15H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKWAKBKKRHOX-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CN(CC2O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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